1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(19-11-10-14-5-2-1-3-6-14)20-13-15-8-9-17(23-15)16-7-4-12-22-16/h1-9,12H,10-11,13H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINZFURMXZUBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-phenethylurea typically involves the reaction of 2,2’-bifuran-5-carboxaldehyde with phenethylamine, followed by the addition of an isocyanate to form the urea linkage. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Catalysts: Acid or base catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-([2,2’-Bifuran]-5-ylmethyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenethyl or bifuran rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-([2,2’-Bifuran]-5-ylmethyl)-3-phenethylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-phenethylurea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, altering their activity.
Pathways Involved: The compound may modulate signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Bifuran Superiority : Compounds with bifuran as the first π-linker (e.g., DPTM-5, DPTM-6) exhibit higher 〈α〉 values compared to oxazole- or benzofuran-based analogs. This aligns with the target compound’s bifuran-methyl group, suggesting strong polarizability .
- Second π-Linker Impact : Replacing dimethylfuran (DPTM-5) with dimethyloxazole (DPTM-6) reduces 〈α〉 by ~9 a.u., indicating the second π-linker’s role in modulating electronic properties .
- Heterocyclic Substitution : Oxazolo-oxazole systems (DPTM-3) or fused benzofurans (DPTM-7) further diminish polarizability due to reduced conjugation efficiency .
Functional Group and Substituent Comparisons
- Phenethyl Urea Derivatives: A structurally related compound, 1-(2-fluoro-4-methyl-5-(2-methyl-7-(methylamino)-1,6-naphthyridin-3-yl)phenyl)-3-phenethylurea, shares the phenethylurea backbone but substitutes the bifuran group with a fluorinated naphthyridine system. This derivative prioritizes hydrogen-bonding interactions over π-conjugation, as evidenced by its synthetic focus on catalytic hydrogenation (10% Pd/C) rather than NLO applications .
- Bifuran in Maillard Reaction Products : 2,2'-Bifuran is a volatile compound in Maillard reaction products (MRPs), contributing to aroma profiles. While unrelated to urea derivatives, this highlights bifuran’s versatility in diverse chemical contexts .
Biological Activity
1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a bifuran moiety and a phenethyl urea group, which contribute to its unique chemical properties and possible interactions with biological targets. Research into this compound's biological activity includes its antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Bifuran Ring : A fused structure that enhances the compound's reactivity.
- Phenethyl Urea Group : Known for its role in biological activity modulation.
These elements suggest that the compound may interact with various biological systems, potentially influencing enzyme activity or receptor binding.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs to this compound often exhibit significant antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of various pathogens through mechanisms such as:
- Disruption of cell wall synthesis.
- Inhibition of nucleic acid synthesis.
- Interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown the ability to:
- Induce apoptosis in cancer cells.
- Inhibit tumor growth by affecting signaling pathways.
For instance, studies have demonstrated that derivatives of phenethyl urea can modulate pathways involved in cell proliferation and survival, suggesting a possible mechanism for the anticancer activity of this compound.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Binding Interactions : The bifuran moiety allows for π–π stacking and hydrogen bonding with biological targets, potentially enhancing binding affinity.
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic processes.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful. Below is a summary table highlighting several related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Furan-pyridine) derivatives | Furan and pyridine rings | Antimicrobial and anticancer |
| 1-(Phenylurea) derivatives | Varying aromatic substitutions | Anticancer properties |
| 1-(Thiazole) derivatives | Thiazole ring structure | Anti-inflammatory and antimicrobial |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds. For example:
- Antimicrobial Efficacy : A study on phenethyl urea derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential utility in treating bacterial infections.
- Anticancer Studies : Research on urea-based compounds showed promising results in inhibiting breast cancer cell lines through apoptosis induction and cell cycle arrest.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of bifuran-containing compounds reveal that modifications at specific positions can enhance biological activity, indicating pathways for future drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
